molecular formula C22H19FN6O B6532119 N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-fluorobenzamide CAS No. 1019097-91-6

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-fluorobenzamide

Cat. No. B6532119
CAS RN: 1019097-91-6
M. Wt: 402.4 g/mol
InChI Key: AMDMPJJMRMQKTB-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings. It includes a pyrazole ring (a five-membered ring with two nitrogen atoms), a pyridazine ring (a six-membered ring with two nitrogen atoms), and an amide group (a carbonyl group (C=O) attached to a nitrogen atom). The presence of these functional groups and heterocycles suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the pyrazole and pyridazine rings suggests that the compound is likely to be planar or nearly planar. The amide group could participate in hydrogen bonding, which could influence the compound’s physical properties and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. The pyrazole and pyridazine rings could potentially undergo electrophilic substitution reactions. The amide group could be hydrolyzed to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .

Mechanism of Action

Mode of Action

The exact mode of action of this compound is not yet fully understood. It is hypothesized that the compound may interact with its targets by binding to active sites, thereby altering their function. This could lead to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its structure, it may potentially interact with pathways involving pyrazole or pyridazine derivatives. More research is needed to confirm this .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion rates are currently unknown .

Result of Action

It is hypothesized that the compound may alter cellular processes, potentially leading to changes in cell function or viability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its biological activity. It could also involve modifying its structure to enhance its properties or reduce any potential toxicity .

properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O/c1-14-13-15(2)29(28-14)21-12-11-20(26-27-21)24-18-7-9-19(10-8-18)25-22(30)16-3-5-17(23)6-4-16/h3-13H,1-2H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDMPJJMRMQKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-fluorobenzamide

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